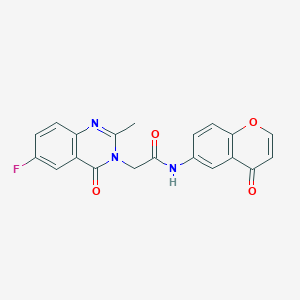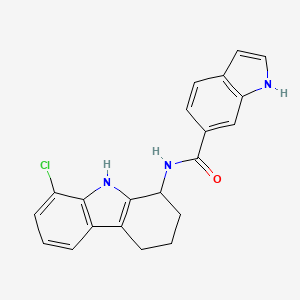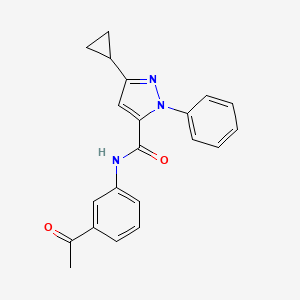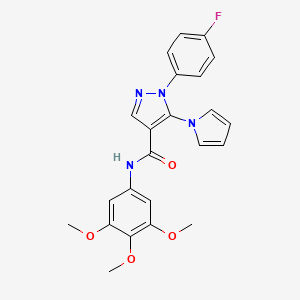
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide is a complex organic compound that combines structural elements from quinazolinone and chromone derivatives. These structures are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinazolinone core: This can be achieved by reacting 2-amino-5-fluorobenzoic acid with acetic anhydride to form 6-fluoro-2-methyl-4-oxoquinazoline.
Synthesis of the chromone derivative: This involves the cyclization of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form 4-oxo-4H-chromene.
Coupling reaction: The final step involves coupling the quinazolinone and chromone derivatives through an acetamide linkage. This can be achieved by reacting the quinazolinone derivative with 4-oxo-4H-chromen-6-ylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The fluorine atom in the quinazolinone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include quinazolinone derivatives with additional carbonyl or hydroxyl groups.
Reduction: Products may include alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Products may include derivatives with substituted fluorine atoms.
Scientific Research Applications
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting cancer, inflammation, and microbial infections.
Biological Studies: It can be used to study the biological pathways and mechanisms involved in diseases.
Pharmaceutical Research: The compound can serve as a lead compound for the development of new therapeutic agents.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the chromone moiety but shares the quinazolinone core.
N-(4-oxo-4H-chromen-6-yl)acetamide: Lacks the quinazolinone moiety but shares the chromone core.
Uniqueness
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(4-oxo-4H-chromen-6-yl)acetamide is unique due to the combination of quinazolinone and chromone structures, which may confer distinct biological activities and therapeutic potential compared to its individual components.
Properties
Molecular Formula |
C20H14FN3O4 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(4-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C20H14FN3O4/c1-11-22-16-4-2-12(21)8-14(16)20(27)24(11)10-19(26)23-13-3-5-18-15(9-13)17(25)6-7-28-18/h2-9H,10H2,1H3,(H,23,26) |
InChI Key |
NQRZJUICXONYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)OC=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide](/img/structure/B10994460.png)


![N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10994475.png)
![N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10994483.png)



![1-benzyl-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10994497.png)
![N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10994499.png)
![[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10994505.png)
![N-benzyl-N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-beta-alaninamide](/img/structure/B10994510.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10994518.png)

